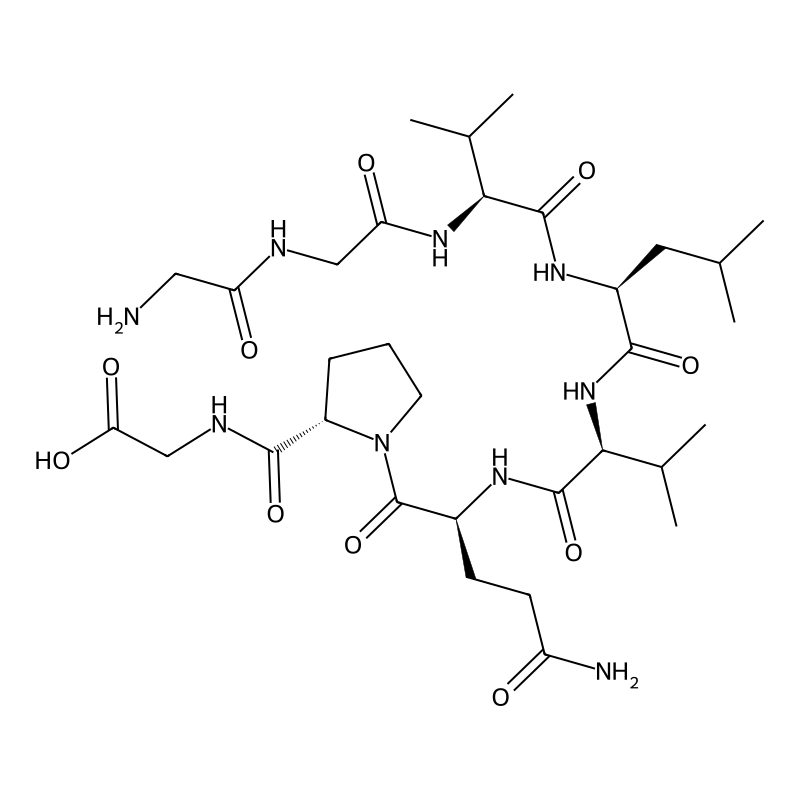

Larazotide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Larazotide, also known as Larazotide acetate, is an octapeptide derived from the zonula occludens toxin produced by Vibrio cholerae. It functions primarily as a tight junction regulator, which is crucial for maintaining the integrity of the intestinal barrier. Larazotide is currently under investigation for its potential therapeutic effects in conditions such as celiac disease and inflammatory bowel disease, where increased intestinal permeability is a significant concern. Its chemical formula is , and it has a molecular weight of approximately 725.845 g/mol .

- Peptide Bond Formation: Essential for linking amino acids.

- Deprotection and Coupling: Protecting groups are removed, allowing for the addition of new amino acids .

The reagents commonly used include protected amino acids and coupling agents like HBTU and DIC, with conditions maintained under mild temperatures and inert atmospheres to ensure stability.

Larazotide acts as a zonulin antagonist, blocking the action of zonulin on its receptors. This mechanism is vital in regulating tight junctions in the intestinal epithelium. By inhibiting the signaling pathways that lead to increased intestinal permeability, Larazotide helps restore barrier function. In vitro studies have shown that it can prevent changes induced by gliadin fragments and cytokines, preserving tight junction structure and function .

Key Effects:- Restoration of Intestinal Barrier Function: Prevents increased permeability associated with conditions like celiac disease.

- Inhibition of Inflammatory Responses: Reduces macrophage recruitment and intestinal damage .

The synthesis of Larazotide involves several steps in solid-phase peptide synthesis:

- Resin Loading: The first amino acid is attached to a solid resin.

- Deprotection: Protective groups on the amino acids are removed.

- Coupling: The next amino acid is added to the growing chain.

- Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.

- Cleavage and Purification: The peptide is cleaved from the resin and purified to obtain the final product .

Larazotide is primarily being studied for its role in treating gastrointestinal disorders, particularly:

- Celiac Disease: A condition characterized by gluten sensitivity leading to increased intestinal permeability.

- Inflammatory Bowel Disease: Conditions like Crohn's disease and ulcerative colitis where tight junction regulation may play a therapeutic role.

Clinical trials have indicated that Larazotide may reduce symptoms associated with gluten exposure in celiac disease patients who do not respond adequately to a gluten-free diet .

Research indicates that Larazotide interacts with various biomolecules involved in tight junction regulation. It has been shown to inhibit changes induced by gliadin peptides and cytokines that typically disrupt tight junction integrity. In vivo studies demonstrated its ability to prevent gliadin-induced macrophage accumulation in transgenic mouse models, showcasing its potential for modulating immune responses related to gut permeability .

Several compounds exhibit similar mechanisms of action or target pathways related to tight junction regulation. Here are some notable examples:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Zonulin | Protein | Regulates tight junctions | Endogenous protein associated with permeability changes |

| AT-1002 | Hexapeptide | Tight junction modulation | Derived from Vibrio cholerae toxin |

| EGF (Epidermal Growth Factor) | Protein | Promotes epithelial cell growth | Involved in various signaling pathways affecting tight junctions |

| Occludin | Protein | Structural component of tight junctions | Integral membrane protein crucial for TJ formation |

Larazotide's unique position as a synthetic octapeptide specifically targeting zonulin receptors distinguishes it from these compounds, particularly in its application for gastrointestinal disorders like celiac disease .

Larazotide synthesis employs solid-phase peptide synthesis as the primary manufacturing methodology [1]. This approach involves the sequential addition of amino acids to a growing peptide chain that remains covalently attached to an insoluble polymeric support throughout the synthesis process [4] [5]. The methodology offers significant advantages over solution-phase synthesis, including simplified purification procedures, reduced side reactions, and enhanced scalability for commercial production [6] [4].

The solid-phase approach begins with the attachment of the C-terminal amino acid (glycine) to a suitable resin support, followed by iterative cycles of deprotection and coupling reactions to sequentially add each amino acid in the larazotide sequence [4]. Each synthesis cycle typically involves four fundamental steps: swelling of the resin, removal of the N-terminal protecting group, coupling of the next amino acid, and washing to remove excess reagents [4] [5].

Fmoc-Based Deprotection and Coupling Strategies

The synthesis of larazotide utilizes the 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy, which has become the predominant approach in modern solid-phase peptide synthesis [5] [7]. The Fmoc group serves as a temporary protecting group for the alpha-amino functionality, allowing selective coupling reactions while preventing unwanted side reactions [7] [8].

The deprotection mechanism proceeds through a well-characterized two-step process [7]. Initially, a secondary amine base removes the acidic proton at the 9-position of the fluorene ring system, followed by beta-elimination that generates a highly reactive dibenzofulvene intermediate [7] [9]. This intermediate is immediately trapped by the secondary amine to form stable adducts that can be readily removed during washing steps [7].

Three primary deprotection reagents demonstrate effectiveness in larazotide synthesis: piperidine, 4-methylpiperidine, and piperazine [7] [10]. Piperidine remains the most widely used deprotection agent, typically employed at 20% concentration in dimethylformamide with reaction times ranging from 5 to 15 minutes [7] [11]. However, concerns regarding piperidine toxicity have prompted investigation of alternative reagents [7] [10].

4-Methylpiperidine offers reduced toxicity compared to piperidine while maintaining comparable deprotection efficiency [7] [10]. Piperazine represents another viable alternative that demonstrates interchangeable performance with piperidine in microwave-assisted synthesis protocols [7]. The choice of deprotection reagent can be optimized based on specific synthesis requirements, safety considerations, and regulatory preferences [7] [10].

| Deprotection Agent | Concentration (%) | Reaction Time (minutes) | Mechanism | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Piperidine | 20 | 5-15 | Two-step E2 elimination | Standard method, well-established | High toxicity |

| 4-Methylpiperidine | 20 | 5-15 | Two-step E2 elimination | Lower toxicity than piperidine | Slightly higher cost |

| Piperazine | 20 | 5-15 | Two-step E2 elimination | Interchangeable with piperidine | Limited literature precedent |

Coupling reactions for larazotide synthesis employ activated amino acid derivatives in combination with coupling reagents such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HCTU) [12] [11]. These reagents facilitate efficient amide bond formation between the free amino group on the resin-bound peptide and the carboxyl group of the incoming amino acid [11] [13].

The coupling efficiency depends on several factors including reagent equivalents, reaction time, temperature, and solvent system [12] [5]. Typical coupling protocols employ 3-5 equivalents of activated amino acid relative to the resin loading, with reaction times ranging from 30 minutes to several hours depending on the specific amino acid and coupling conditions [12] [11]. Double coupling procedures may be implemented for challenging amino acids or to ensure complete conversion [5] [11].

Resin Loading and Cleavage Optimization

Resin selection and loading optimization represent critical parameters affecting larazotide synthesis efficiency and final product quality [14] [15]. The resin loading capacity, typically expressed in millimoles per gram of resin, determines the theoretical yield of peptide that can be obtained from a given quantity of resin support [14] [15].

Commonly employed resins for larazotide synthesis include Rink amide resin, Wang resin, and 2-chlorotrityl chloride resin [14] [11] [16]. Rink amide resin provides peptide amides upon cleavage and demonstrates excellent compatibility with Fmoc chemistry [11] [13]. Wang resin yields peptide acids and offers good stability under synthesis conditions [16]. The choice of resin depends on the desired C-terminal functionality and specific synthesis requirements [14] [11].

Loading capacity optimization involves balancing several competing factors [14] [15]. Higher loading capacities can increase peptide yields per unit of resin but may lead to increased aggregation and reduced coupling efficiency due to steric hindrance [14] [17]. Conversely, lower loading capacities may improve synthesis quality but reduce overall productivity [14] [15].

Resin loading determination employs spectrophotometric methods based on Fmoc group quantification [15]. The standard protocol involves treating a weighed resin sample with piperidine solution to release the Fmoc protecting group, followed by ultraviolet absorbance measurement at 301 nanometers [15]. The loading calculation utilizes the extinction coefficient of the dibenzofulvene-piperidine adduct to determine the millimoles of reactive sites per gram of resin [15].

| Parameter | Standard Value | Optimization Strategy | Quality Impact |

|---|---|---|---|

| Resin Loading Capacity | 0.1-1.5 mmol/g | Maximize for efficiency | Higher yields |

| Loading Measurement Method | UV-spectrophotometry at 301 nm | Fmoc release quantification | Accurate equivalents |

| Cleavage Cocktail | TFA:H2O:TIPS (95:2.5:2.5) | Adjust scavenger ratios | Minimize side reactions |

| Cleavage Time | 1-3 hours | Monitor completion | Complete cleavage |

| Cleavage Temperature | Room temperature | Control for stability | Prevent degradation |

Cleavage optimization focuses on simultaneously achieving complete peptide release from the resin while removing side-chain protecting groups [18] [13]. Trifluoroacetic acid serves as the primary cleavage reagent, typically employed in cocktails containing scavenging agents to minimize side reactions [18] [13]. Common cleavage cocktails include combinations of trifluoroacetic acid, water, triisopropylsilane, and other scavengers depending on the amino acid composition [18] [13].

The cleavage process generates highly reactive carbocationic species from protecting group removal that can alkylate nucleophilic amino acid residues such as methionine, cysteine, and tryptophan [13]. Scavenger selection and concentration optimization minimize these unwanted reactions while ensuring complete deprotection [18] [13]. Typical cleavage times range from 1 to 3 hours at room temperature, with monitoring by analytical techniques to confirm completion [18].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial manufacturing of larazotide presents numerous technical, economic, and regulatory challenges that significantly impact production feasibility and cost-effectiveness [19] [20] [21]. These challenges encompass equipment scaling limitations, environmental concerns, quality control requirements, and economic considerations that must be systematically addressed to enable commercial viability [19] [22].

Reactor design and equipment scaling represent fundamental challenges in industrial peptide synthesis [19] [21]. Traditional laboratory-scale synthesis vessels typically accommodate reactions on millimole to gram scales, whereas commercial production may require kilogram to metric ton quantities [19] [21]. The scaling process introduces complications related to heat transfer, mixing efficiency, and reaction homogeneity that can significantly impact product quality and yield [19] [21].

Steel reaction vessels commonly employed in large-scale manufacturing differ substantially from laboratory glassware in terms of visibility, temperature control, and chemical compatibility [21]. The inability to visually monitor reaction progress, color changes, or phase separations can complicate process optimization and troubleshooting [21]. Additionally, steel surfaces may interact with certain reagents or catalyze unwanted side reactions that do not occur in glass systems [21].

| Challenge Category | Specific Issues | Impact on Production | Mitigation Strategies |

|---|---|---|---|

| Scaling Equipment | Reactor design limitations | Limited throughput | Automated systems |

| Solvent Management | DMF consumption and recycling | Environmental burden | Green solvent alternatives |

| Waste Generation | 80-90% reagent waste | Disposal costs | Recycling protocols |

| Quality Control | Batch-to-batch variability | Regulatory compliance | Process standardization |

| Cost Management | High raw material costs | Economic viability | Optimization methods |

Solvent management presents particularly acute challenges in industrial larazotide production [23] [24] [25]. Dimethylformamide, the traditional solvent for solid-phase peptide synthesis, poses significant environmental and safety concerns due to its toxicity and persistence [23] [24]. Industrial facilities typically consume hundreds to thousands of liters of dimethylformamide per kilogram of peptide product, generating substantial waste streams that require expensive treatment and disposal [23] [25].

Recent initiatives have demonstrated the potential for significant solvent consumption reduction through process optimization and recycling [24] [25]. The PolyPeptide Group reported a reduction of 250 cubic meters of dimethylformamide consumption in 2020 through systematic greening efforts [24] [25]. Their approach included solvent recycling protocols that recovered 86% of ethyl acetate, 70% of dimethylsulfoxide, and 38% of coupling reagents for reuse [24].

Waste generation represents one of the most significant sustainability challenges in peptide manufacturing [23] [26] [27]. Conventional solid-phase peptide synthesis generates 80-90% waste, primarily consisting of excess reagents, solvents, and by-products from washing and purification steps [23] [26]. For perspective, producing one kilogram of certain peptide therapeutics can generate up to 34 tons of waste and 118 tons of carbon dioxide [24].

The high waste generation stems from the inherent inefficiencies of solid-phase synthesis, which requires excess reagents to drive reactions to completion and extensive washing to remove impurities [23] [26]. Multiple deprotection and coupling cycles compound these inefficiencies, resulting in extremely high environmental factors that measure the total waste generated per unit of product [23] [28].

Quality control and batch-to-batch consistency represent critical challenges that intensify at industrial scale [19] [20]. The complexity of peptide synthesis, involving multiple sequential reactions with potential for side reactions and incomplete conversions, creates numerous opportunities for quality variations [19] [29]. Industrial production must maintain strict control over reaction conditions, reagent quality, and process parameters to ensure consistent product specifications [19] [29].

Economic considerations significantly influence industrial production strategies and technology selection [19] [20] [21]. The high cost of raw materials, specialized equipment, and waste disposal can make peptide manufacturing economically challenging, particularly for complex sequences or large-scale requirements [19] [21]. Cost pressures often drive the adoption of alternative synthesis strategies, such as convergent approaches or hybrid solid-phase/solution-phase methods [20] [21].

Purification Techniques and Quality Control Metrics

The purification of larazotide from crude synthetic mixtures requires sophisticated chromatographic techniques and comprehensive analytical characterization to achieve pharmaceutical-grade purity and quality specifications [30] [31] [32]. The complexity of peptide impurity profiles, which can include deletion sequences, truncated products, and side-reaction by-products, necessitates multi-modal purification strategies and rigorous quality control protocols [29] [33].

Reversed-phase high-performance liquid chromatography serves as the primary purification method for larazotide [30] [32] [34]. This technique separates peptides based on their hydrophobic interactions with a nonpolar stationary phase, typically consisting of C18-modified silica [30] [35]. The separation employs gradient elution with aqueous trifluoroacetic acid and acetonitrile mobile phases, enabling high-resolution separation of larazotide from structurally similar impurities [30] [36].

The effectiveness of reversed-phase chromatography for larazotide purification stems from its ability to resolve peptides differing by even single amino acid substitutions [36]. The octapeptide structure of larazotide, containing both hydrophobic (valine, leucine, proline) and hydrophilic (glycine, glutamine) residues, provides sufficient hydrophobic character for effective retention and separation [1] [36].

Optimization of reversed-phase purification involves systematic evaluation of gradient steepness, flow rate, column temperature, and mobile phase composition [30] [32]. Typical purification protocols employ shallow gradients of 0.5-2.0% acetonitrile per minute to maximize resolution between closely eluting impurities [30]. The use of trifluoroacetic acid as an ion-pairing reagent improves peak shape and retention reproducibility for basic peptides while facilitating volatile buffer systems compatible with subsequent processing [30] [37].

Ion-exchange chromatography provides orthogonal selectivity complementary to reversed-phase separation [38] [39] [40]. This technique separates peptides based on charge differences, offering particular utility for removing charged impurities and contaminants that co-elute in reversed-phase systems [38] [40]. Strong cation-exchange chromatography at acidic pH proves especially valuable for larazotide purification, as most peptides carry positive charges under these conditions [38].

The combination of ion-exchange and reversed-phase chromatography significantly enhances overall purification efficiency compared to single-mode approaches [38] [39]. Ion-exchange chromatography effectively removes hydrophobic reaction products, protecting groups residues, and polar contaminants that can interfere with reversed-phase separation [38]. This pre-purification step also removes acidic cleavage reagents that could damage silica-based reversed-phase columns [38].

| Technique | Primary Application | Key Metrics | Quality Control Parameters | Advantages |

|---|---|---|---|---|

| Reversed-Phase HPLC | Main purification method | Purity (>95%) | Peak area percentage | High resolution |

| Ion-Exchange Chromatography | Orthogonal separation | Charge-based separation | Retention time consistency | Complementary to RP-HPLC |

| Size-Exclusion Chromatography | Molecular size separation | Molecular weight distribution | Monomer content | Aggregation assessment |

| Mass Spectrometry | Identity confirmation | Molecular mass accuracy | Mass spectral accuracy | Structural verification |

| Amino Acid Analysis | Composition verification | Amino acid ratios | Sequence confirmation | Quantitative analysis |

Size-exclusion chromatography serves a specialized role in larazotide quality assessment, particularly for detecting aggregated species and assessing the oligomeric state of the peptide [30] [41]. This technique separates molecules based on their hydrodynamic size, enabling identification of dimers, oligomers, or other higher-order aggregates that may form during synthesis or storage [30] [41]. For larazotide, size-exclusion chromatography helps ensure that the final product consists primarily of monomeric peptide with minimal aggregated impurities [41].

Mass spectrometry provides definitive identity confirmation and molecular weight verification for larazotide [31] [42]. High-resolution mass spectrometry enables accurate mass determination within parts-per-million accuracy, confirming the correct molecular formula and detecting potential modifications or impurities [31] [43]. Tandem mass spectrometry techniques can provide sequence confirmation through fragmentation analysis, ensuring that the synthesized peptide matches the intended structure [31] [44].

The integration of liquid chromatography with mass spectrometry offers powerful capabilities for impurity profiling and characterization [43]. This hyphenated technique enables simultaneous separation and mass spectral identification of impurities, facilitating comprehensive understanding of the synthetic process and optimization of purification strategies [43]. Recent advances in high-resolution mass spectrometry have significantly enhanced the quality of analytical data available for peptide characterization and quality control [31] [42].

Amino acid analysis provides quantitative verification of larazotide composition and sequence [44]. This technique involves complete hydrolysis of the peptide followed by chromatographic analysis of the constituent amino acids [44]. For larazotide, amino acid analysis confirms the presence of the correct amino acids in the expected ratios: glycine (3), valine (2), leucine (1), glutamine (1), and proline (1) [1] [44].

Quality control metrics for pharmaceutical-grade larazotide typically require purity levels exceeding 95% as determined by reversed-phase chromatography [29] [33] [45]. Additional specifications may include limits on specific impurities, water content, residual solvents, and biological activity [33] [45]. The analytical methods employed must demonstrate appropriate sensitivity, typically with limits of quantitation at 0.1% or lower for impurity detection [29] [33].

The development of stability-indicating analytical methods represents a critical component of larazotide quality control [29] [33]. These methods must demonstrate the ability to separate and quantify degradation products that may form during storage or processing [29]. Forced degradation studies under various stress conditions (heat, light, pH extremes, oxidation) help identify potential degradation pathways and establish appropriate storage and handling conditions [33] [44].

Regulatory compliance requirements significantly influence the design and validation of analytical methods for larazotide [31] [33] [45]. Good Manufacturing Practice guidelines mandate comprehensive documentation, method validation, and quality assurance protocols that ensure consistent and reliable analytical results [45]. The analytical target profile must align with regulatory expectations and support product registration and commercial supply [29] [44].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Sequence

Drug Indication

Mechanism of Action

Other CAS

Wikipedia

Dates

2. Fasano A. Intestinal permeability and its regulation by zonulin: diagnostic and therapeutic implications. Clin Gastroenterol Hepatol. 2012 Oct;10(10):1096-100. doi: 10.1016/j.cgh.2012.08.012. Epub 2012 Aug 16. PMID: 22902773; PMCID: PMC3458511.

3. Sturgeon C, Lan J, Fasano A. Zonulin transgenic mice show altered gut permeability and increased morbidity/mortality in the DSS colitis model. Ann N Y Acad Sci. 2017 Jun;1397(1):130-142. doi: 10.1111/nyas.13343. Epub 2017 Apr 19. PMID: 28423466; PMCID: PMC5479715.

Explore Compound Types